Bienvenue dans la boutique en ligne BenchChem!

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Lipophilicity Drug-likeness ADME Prediction

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 697257-14-0) is a heterocyclic sulfonamide building block comprising a 2,1,3-benzoxadiazole (benzofurazan) core linked via a sulfonyl bridge to a piperidine-4-carboxylic acid moiety. With a molecular formula of C₁₂H₁₃N₃O₅S and molecular weight of 311.31 g·mol⁻¹, the compound bears a predicted logP of 0.97 (ACD/Labs), a polar surface area of 122 Ų, and an estimated water solubility of approximately 1,386 mg·L⁻¹ at 25 °C.

Molecular Formula C12H13N3O5S
Molecular Weight 311.31
CAS No. 697257-14-0
Cat. No. B2939680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
CAS697257-14-0
Molecular FormulaC12H13N3O5S
Molecular Weight311.31
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NON=C32
InChIInChI=1S/C12H13N3O5S/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17)
InChIKeyJDSKNNBTAUKETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 697257-14-0): Technical Baseline for Scientific Procurement


1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 697257-14-0) is a heterocyclic sulfonamide building block comprising a 2,1,3-benzoxadiazole (benzofurazan) core linked via a sulfonyl bridge to a piperidine-4-carboxylic acid moiety . With a molecular formula of C₁₂H₁₃N₃O₅S and molecular weight of 311.31 g·mol⁻¹, the compound bears a predicted logP of 0.97 (ACD/Labs), a polar surface area of 122 Ų, and an estimated water solubility of approximately 1,386 mg·L⁻¹ at 25 °C . The benzofurazan heterocycle is a recognized bioisostere of the nitro group, offering comparable electron-withdrawing capacity without the metabolic toxicity liabilities associated with nitroaromatics . The free carboxylic acid at the piperidine 4-position serves as a versatile synthetic handle for amide coupling, esterification, and further functionalization in medicinal chemistry and chemical biology campaigns.

Why 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid Cannot Be Swapped with In-Class Analogs


Within the benzoxadiazole-sulfonyl-piperidine carboxylic acid series, subtle structural variations produce quantifiable differences in key molecular properties that directly impact experimental outcomes. The replacement of the benzoxadiazole oxygen with sulfur (the benzothiadiazole analog, CAS 488090-09-1) shifts the predicted logP from 0.97 to 2.20—a 1.23 log-unit increase corresponding to approximately 17-fold greater lipophilicity—which alters membrane permeability, aqueous solubility, and non-specific protein binding profiles . Moving the carboxylic acid from the piperidine 4-position to the 3-position changes the geometry of derived amide conjugates, affecting target engagement vectors [1]. Esterification of the carboxylic acid (e.g., the ethyl ester derivative) eliminates the capacity for direct amide bond formation without an additional deprotection step, adding synthetic complexity [2]. These quantifiable physicochemical and geometric differences mean that in-class compounds are not functionally interchangeable for applications requiring specific logP windows, defined solubility profiles, or the free carboxylic acid as a conjugation handle.

Quantitative Differentiation Evidence: 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid vs. Closest Analogs


Lipophilicity (logP) Differentiation: Benzoxadiazole vs. Benzothiadiazole Core

The target compound (benzoxadiazole core, CAS 697257-14-0) exhibits a predicted logP of 0.97 (ACD/Labs), whereas its direct benzothiadiazole analog (S replacing O in the heterocycle, CAS 488090-09-1) shows a predicted logP of 2.20 . This 1.23 log-unit difference translates to approximately 17-fold higher lipophilicity for the benzothiadiazole variant, with significant consequences for aqueous solubility, membrane partitioning, and off-target binding. The target compound's lower logP places it in a more favorable range for oral bioavailability according to Lipinski's Rule of Five, and its LogD at pH 7.4 is predicted to be −2.43, indicating near-complete ionization of the carboxylic acid under physiological conditions and substantially enhanced aqueous solubility relative to the benzothiadiazole analog .

Lipophilicity Drug-likeness ADME Prediction

Fluorescence Quantum Yield Advantage: Benzoxadiazole Core Outperforms Benzothiadiazole in Photophysical Performance

In a direct comparative study of luminescent liquid crystals, benzoxadiazole-based compounds demonstrated significantly higher fluorescence quantum yields (ΦF = 0.38–0.45) than those previously reported for structurally analogous benzothiadiazole derivatives [1]. This photophysical advantage arises from the electronic differences between the oxygen and sulfur chalcogen atoms in the heterocyclic core, which modulate the excited-state relaxation pathways. The sulfonyl benzoxadiazole (SBD) moiety represents an established fluorophore scaffold employed in numerous fluorescent probe designs for cysteine detection, GSH sensing, and FRET-based imaging applications [2]. While the target compound's intrinsic fluorescence properties as the free carboxylic acid have not been quantitatively reported in peer-reviewed literature, the benzoxadiazole-4-sulfonyl substructure provides an inherent fluorescence handle that is absent or diminished in benzothiadiazole analogs.

Fluorescence Photophysics Chemical Probe Design

Free Carboxylic Acid as a Direct Conjugation Handle: Synthetic Efficiency Advantage Over Ester Prodrugs

The target compound bears a free carboxylic acid at the piperidine 4-position (CAS 697257-14-0), enabling direct amide bond formation with primary or secondary amines via standard carbodiimide (EDC/DCC), HATU, or HBTU coupling protocols without a deprotection step. In contrast, the commercially available ethyl ester analog—4-piperidinecarboxylic acid, 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-, ethyl ester—requires an additional saponification or acidic hydrolysis step prior to conjugation, adding at minimum one synthetic transformation and an associated purification [1]. The free acid form is supplied at ≥95% purity (CymitQuimica) or ≥97% purity (Chemenu) from multiple vendors, including FUJIFILM Wako (via Matrix Scientific) . Furthermore, the closely related carboxamide derivative BDBM32721 (N-benzyl-3-piperidinecarboxamide) has been profiled against Coagulation Factor XIa and exhibits an IC₅₀ > 50,000 nM, underscoring that derivatization of the carboxylic acid position critically modulates biological activity and that the free acid represents the optimal starting point for focused library synthesis [2].

Medicinal Chemistry Amide Coupling Building Block Utility

Benzofurazan Core as a Safer Nitro Group Bioisostere: Metabolic Stability Rationale for Hit-to-Lead Progression

The 2,1,3-benzoxadiazole (benzofurazan) heterocycle is an established bioisostere of the nitro group, retaining strong electron-withdrawing character via the oxadiazole ring system while avoiding the well-documented metabolic toxicity of nitroaromatics, including redox cycling, covalent protein adduct formation, and mutagenicity . Unlike the nitro group, the benzoxadiazole core carries no formal charge in its ground state, which may confer advantages in membrane permeability and reduce recognition by nitroreductase enzymes that bioactivate nitro compounds to toxic intermediates . The sulfonyl bridge in the target compound further enhances the electron-withdrawing character at the 4-position of the benzoxadiazole ring, providing a tunable acceptor moiety without introducing the toxicophore alert associated with nitro groups. This bioisosteric replacement is particularly relevant for programs progressing from nitro-containing hits to lead optimization, where maintaining potency while eliminating structural alerts is a critical milestone.

Bioisostere Metabolic Stability Toxicology

Regioisomeric Differentiation: 4-COOH vs. 3-COOH Piperidine Substitution Alters Conjugate Geometry

The target compound features the carboxylic acid at the piperidine 4-position, producing a linear extension vector from the sulfonamide nitrogen through the piperidine ring to the carboxylate. In contrast, the regioisomeric 3-carboxylate analog—1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-3-carboxylate—introduces a kinked geometry that alters the spatial orientation of amide conjugates relative to the benzoxadiazole-sulfonyl pharmacophore [1]. This geometric difference is non-trivial in structure-based drug design: the 4-substituted piperidine projects the amide bond vector approximately 180° from the sulfonamide N–S axis, while the 3-substituted variant introduces an approximately 60° deviation. In medicinal chemistry campaigns where the benzoxadiazole-sulfonyl moiety engages a specific binding pocket and the carboxylic acid-derived amide targets a secondary interaction site, the regioisomeric choice directly determines whether both interactions can be simultaneously satisfied.

Structure-Activity Relationship Molecular Geometry Library Design

Optimal Procurement and Application Scenarios for 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid


Focused Library Synthesis Requiring Direct Amide Coupling Without Deprotection

Medicinal chemistry teams building focused compound libraries where the free carboxylic acid enables single-step amide diversification with structurally diverse amines should select this compound over its ethyl ester analog. The elimination of the ester hydrolysis step reduces the synthesis sequence by at least one transformation, conserving 1–2 days of chemist time per analog and improving overall library throughput . The ≥95% purity specification supports direct use in parallel synthesis workflows without pre-purification.

Fluorescent Probe Development Leveraging the Benzoxadiazole Fluorophore

Chemical biology groups designing fluorescent sensors, FRET probes, or environment-sensitive reporter molecules should preferentially source the benzoxadiazole variant over the benzothiadiazole analog (CAS 488090-09-1). The benzoxadiazole core delivers higher fluorescence quantum yields (ΦF = 0.38–0.45) than the benzothiadiazole scaffold, translating to brighter emission and improved detection sensitivity in cellular imaging and in vitro assay formats [1]. The 4-carboxylic acid provides a direct attachment point for targeting ligands, biomolecules, or solid-support immobilization.

Hit-to-Lead Optimization Replacing Nitroaromatic Structural Alerts

Programs that have identified a nitroaromatic hit requiring bioisosteric replacement to eliminate mutagenicity and redox cycling liabilities should evaluate this compound as a benzofurazan-based scaffold hop. The benzoxadiazole core preserves strong electron-withdrawing character while removing the structural alert, enabling potency retention with an improved safety profile. The predicted logP of 0.97 and high aqueous solubility (≈1,386 mg·L⁻¹) further support favorable ADME properties in the resulting lead series .

Structure-Guided Design Requiring Linear Exit Vector Geometry

Computational chemistry and structure-based design groups whose docking models or co-crystal structures indicate that the binding pocket accommodates a linear trajectory from the sulfonamide attachment point should specify the 4-COOH regioisomer rather than the 3-COOH variant. The 4-substituted piperidine projects the amide bond approximately 180° from the sulfonamide N–S axis, matching extended binding site topologies, whereas the 3-substituted isomer introduces a ~60° kink that may preclude simultaneous engagement of both the benzoxadiazole binding region and the amide-targeted subsite [2].

Quote Request

Request a Quote for 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.